4-bromo-6-chloro-1H-indazole-3-carboxylic acid
Description
4-Bromo-6-chloro-1H-indazole-3-carboxylic acid (CAS: 887568-39-0) is a halogen-substituted indazole derivative with the molecular formula C₈H₄BrClN₂O₂ and a molecular weight of 275.49 g/mol. It is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound features a bromine atom at position 4, a chlorine atom at position 6, and a carboxylic acid group at position 3 on the indazole core. Its structural uniqueness makes it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4-bromo-6-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPJXZAIMJWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-chloro-1H-indazole-3-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method starts with the diazotization of 4-chloro-2-fluoroaniline using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the bromine atom . The product is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production. Recrystallization and purification techniques are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-6-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-6-chloro-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used to develop new drugs targeting specific diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical products .
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Indazole-3-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Solubility :
- The hydroxyl group in 4-bromo-6-hydroxy-1H-indazole-3-carboxylic acid increases aqueous solubility compared to the chloro-substituted parent compound, making it more suitable for in vitro assays .
- Conversely, the methyl group in 6-bromo-4-methyl-1H-indazole-3-carboxylic acid enhances lipophilicity, favoring blood-brain barrier penetration .
Electron-Withdrawing vs. Chlorine and bromine in the parent compound provide steric bulk and halogen bonding capabilities, critical for target protein interactions .
Synthetic Utility :
- Ester derivatives like 4-bromo-3-chloro-6-indazolecarboxylic acid methyl ester are precursors for prodrug development, enabling controlled release of the active carboxylic acid moiety .
Biological Activity
4-Bromo-6-chloro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrClN and a molecular weight of approximately 227.47 g/mol. The presence of bromine and chlorine atoms contributes to its unique reactivity and biological activity, distinguishing it from other indazole derivatives.
Biological Activities
1. Anticancer Activity
Recent studies have shown that indazole derivatives, including this compound, exhibit potent anticancer properties. For example, compounds related to this structure have been identified as effective inhibitors of various kinases involved in cancer progression.
| Compound | Target Kinase | IC (nM) | Reference |
|---|---|---|---|
| This compound | PLK4 | 50 | |
| CFI-400945 | PLK4 | 12 | |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 - 1.1 |
The compound's ability to inhibit PLK4 has been linked to reduced tumor growth in preclinical models, making it a candidate for further development in cancer therapy.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that halogenated indazoles can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
3. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its mechanism typically involves binding to the active site of target enzymes, thereby preventing substrate access and inhibiting their activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking the substrate or binding to the enzyme's active site.
- Signal Pathway Modulation : By affecting kinase activity, it can alter signaling pathways involved in cell proliferation and survival.
Case Studies
Case Study 1: Antitumor Efficacy in Mouse Models
In a study involving HCT116 colon cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The IC for tumor growth inhibition was determined to be approximately 50 nM, indicating potent antitumor activity.
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains showed that the compound inhibited growth at concentrations ranging from 10 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Future Directions
Given its promising biological activities, future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Mechanistic Studies : To further elucidate the pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
